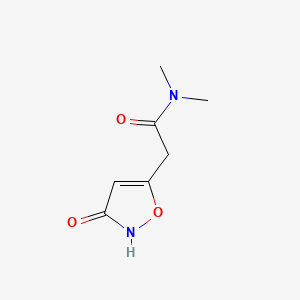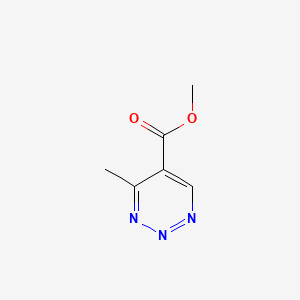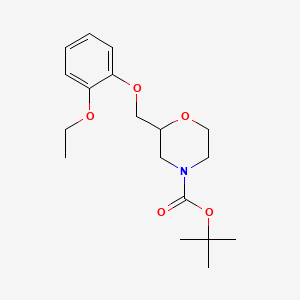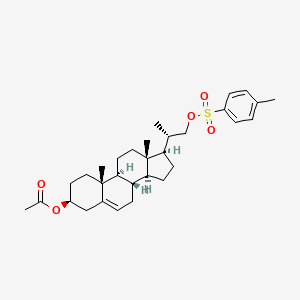![molecular formula C17H21N3O2 B590090 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide CAS No. 1797979-55-5](/img/structure/B590090.png)
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide is a chemical compound with the molecular formula C17H21N3O2. It is known for its applications in pharmaceutical research and is often referred to in the context of its role as an impurity in rosiglitazone, a drug used to treat type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide typically involves the reaction of 2-(methyl(2-pyridinyl)amino)ethanol with 4-bromophenylpropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the ethanol derivative is replaced by the bromine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide is primarily used in pharmaceutical research as an impurity standard for rosiglitazone. It helps in the quality control and validation of analytical methods used to ensure the purity and efficacy of rosiglitazone .
Wirkmechanismus
The mechanism of action for 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide is not well-studied, as it is primarily used as an impurity standard. its structural similarity to rosiglitazone suggests it may interact with similar molecular targets, such as peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: A drug used to treat type 2 diabetes, structurally similar to 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide.
Pioglitazone: Another thiazolidinedione class drug used for diabetes treatment.
Troglitazone: An older drug in the same class, withdrawn due to safety concerns
Uniqueness
This compound is unique in its specific application as an impurity standard for rosiglitazone, aiding in the quality control of pharmaceutical formulations .
Eigenschaften
IUPAC Name |
3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17-4-2-3-11-19-17)12-13-22-15-8-5-14(6-9-15)7-10-16(18)21/h2-6,8-9,11H,7,10,12-13H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJIYCWEDILNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)

![Tris[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B590016.png)






